molecular formula FHSi B1238112 Silicon fluoride (VAN) CAS No. 39384-00-4

Silicon fluoride (VAN)

Katalognummer: B1238112
CAS-Nummer: 39384-00-4
Molekulargewicht: 48.091 g/mol
InChI-Schlüssel: MNTPMEHIQKUBIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Discovery and Development

Silicon tetrafluoride (SiF₄) was first synthesized in 1771 by Swedish chemist Carl Wilhelm Scheele through the reaction of silica (SiO₂) with hydrofluoric acid (HF). This discovery marked a pivotal moment in inorganic chemistry, as it demonstrated the reactivity of silicon with halogens. In 1812, John Davy independently produced silicon tetrafluoride by heating potassium fluorosilicate, further elucidating its chemical behavior. The compound gained broader recognition in 1811 when French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard attempted to isolate elemental silicon by reacting potassium with silicon tetrafluoride, though their product contained impurities.

The modern understanding of silicon tetrafluoride crystallized in 1823, when Jöns Jacob Berzelius purified the compound through repeated washing and established its stoichiometric formula. These foundational studies laid the groundwork for subsequent industrial applications, particularly in the 20th century, when silicon tetrafluoride became critical to semiconductor manufacturing and fluorochemical production.

Molecular Identity and Classification

Silicon tetrafluoride is a covalent compound classified as a tetrahedral molecule with the following characteristics:

Property Value
Molecular formula SiF₄
Molecular weight 104.08 g/mol
Boiling point -86 °C
Melting point -95.7 °C (sublimes)
Density 1.660 g/cm³ at -95 °C
Hybridization sp³
Dipole moment 0 D (nonpolar)

Data sources:

The molecule's symmetry arises from four fluorine atoms arranged equidistantly around a central silicon atom, resulting in a bond angle of 109.5°. This structure contributes to its high thermal stability and reactivity with nucleophiles, particularly in hydrolysis reactions. Silicon tetrafluoride is formally classified as a Lewis acid due to its ability to accept electron pairs, a property exploited in synthetic chemistry for fluorination reactions.

Significance in Chemical Research

Silicon tetrafluoride serves as a critical reagent in multiple domains:

  • Semiconductor Manufacturing :

    • Plasma etching of silicon nitride (Si₃N₄) and silicon dioxide (SiO₂) layers in integrated circuits
    • Dopant precursor for phosphorus-doped silicon in photovoltaic cells
    • Modulator of silicon etch rates in reactive ion etching (RIE) processes
  • Materials Synthesis :

    • Production of high-purity silicon via reduction processes (e.g., Ethyl Corporation’s NaAlH₄/SiF₄ method)
    • Synthesis of fluorosilicic acid (H₂SiF₆) for water fluoridation and metal surface treatment
    • Precursor for silicon-based thin films in optical fiber manufacturing
  • Fundamental Studies :

    • Model system for investigating hydrolysis kinetics in gas-phase reactions
    • Probe molecule for analyzing Lewis acid-base interactions in coordination chemistry

Recent advances include its use in low-k dielectric films for advanced semiconductor nodes, where SiF₄ plasma chemistry enables precise control over film porosity and dielectric constants.

Current Research Trends and Challenges

The global silicon tetrafluoride market, valued at $2.5 billion in 2023, is projected to grow at a 4.3% CAGR through 2032, driven by semiconductor and solar energy demands. Key research frontiers include:

A. Plasma Process Optimization

  • Quantum cascade laser absorption spectroscopy (QCLAS) studies of SiF₄ dissociation pathways in etching plasmas
  • Development of C₃F₆O/SiF₄ plasma mixtures to reduce global warming potential (GWP) by 76% compared to conventional C₄F₈ systems

B. Sustainable Production Methods

  • Thermal decomposition of Na₂SiF₆ at 400–600°C to recover SiF₄ from phosphate fertilizer byproducts
  • Electrochemical regeneration of HF from hydrolysis byproducts to close the silicon fluorochemical cycle

C. Advanced Material Applications

  • Atomic layer deposition (ALD) of silicon oxyfluoride (SiOF) barriers for flexible electronics
  • Synthesis of silicon quantum dots using SiF₄/H₂ plasma systems for optoelectronic devices

Persistent Challenges :

  • Mitigating SiF₄’s high global warming potential (GWP₃₅ = 3,800)
  • Preventing hydrolysis during storage and transport, which generates corrosive HF
  • Scaling high-purity (>99.999%) SiF₄ production for sub-5 nm semiconductor nodes

Eigenschaften

CAS-Nummer

39384-00-4

Molekularformel

FHSi

Molekulargewicht

48.091 g/mol

InChI

InChI=1S/FH.Si/h1H;

InChI-Schlüssel

MNTPMEHIQKUBIC-UHFFFAOYSA-N

SMILES

F.[Si]

Kanonische SMILES

F.[Si]

Verwandte CAS-Nummern

13966-66-0 (SiF2)

Synonyme

silicon difluoride
silicon fluoride

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medical Imaging

Silicon fluoride acceptors (SiFA) have emerged as pivotal components in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The incorporation of fluorine-18 into various biomolecules has been facilitated by advancements in silicon-based chemistry, leading to improved imaging agents.

Case Studies:

  • Fluorine-18 Radiopharmaceuticals : Recent studies have demonstrated the efficacy of SiFA-labeled compounds in PET imaging. For instance, a study highlighted the high radiochemical yield (RCY) of a specific SiFA compound, achieving 80-95% within 15 minutes, indicating its potential for rapid clinical application .
  • Comparative Studies : In animal models, SiFA-based tracers have shown superior tumor uptake compared to traditional tracers, suggesting enhanced diagnostic capabilities for cancer detection .

Materials Science

In materials science, silicon fluoride is utilized in various applications ranging from semiconductor manufacturing to optical coatings. Its properties make it suitable for use in environments sensitive to oxygen and moisture.

Applications:

  • Etching and Deposition : Silicon fluoride is employed in isotropic etching processes for silicon wafers, crucial for microelectronics fabrication. This method allows for precise control over the etching process without damaging delicate structures .
  • Optical Coatings : Fluoride compounds are integral to creating coatings that enhance optical properties. For example, magnesium fluoride has been used to develop mid-infrared optical frequency combs, which are essential for advanced spectroscopy techniques .

Environmental Applications

Silicon fluoride's role extends into environmental science, particularly in the adsorption of fluoride ions from water sources. Research indicates that silicon-based materials can effectively capture and remove fluoride ions, contributing to water purification efforts.

Research Findings:

  • Fluoride Ion Adsorption : Studies have demonstrated that layered double hydroxides incorporating silicon can adsorb fluoride ions efficiently, showcasing potential applications in water treatment systems .
  • Zeolite Synthesis : The synthesis of MFI zeolites using silicon fluoride has been explored for their ability to trap fluoride ions, providing insights into their environmental impact and remediation strategies .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medical ImagingFluorine-18 labeled compoundsHigh radiochemical yield; superior tumor uptake
Materials ScienceIsotropic etching; optical coatingsPrecise control in microelectronics; enhanced optical properties
Environmental ScienceWater purification via fluoride ion adsorptionEffective removal of fluoride ions from contaminated water

Analyse Chemischer Reaktionen

Reaction with Fluorine Atoms

The reaction of silicon with fluorine atoms is a key process in the formation of silicon fluoride compounds. This reaction can be summarized as follows:

Si+F2SiF4\text{Si}+\text{F}_2\rightarrow \text{SiF}_4

Etching Mechanism

In semiconductor processing, silicon fluoride plays a vital role in etching silicon substrates. The etching process can be described through the following steps:

  • Adsorption : Fluorine atoms adsorb onto the silicon surface.

  • Reaction : The adsorbed fluorine reacts with silicon to form silicon fluoride species.

  • Desorption : The products desorb from the surface, allowing for further etching.

The etching rate is significantly influenced by temperature and initial concentrations of reactants. For instance, at elevated temperatures (around 825 K), the removal of silicon atoms occurs more effectively, leading to increased surface roughness due to multilayer pitting .

Formation of Silicon Dihalides

Silicon fluoride can also participate in reactions that produce dihalides. The formation of silicon dihalides from silicon fluoride can be represented as follows:

SiF4+SiSi2F6\text{SiF}_4+\text{Si}\rightarrow \text{Si}_2\text{F}_6

This reaction highlights the ability of silicon fluoride to react further under specific conditions, contributing to the complexity of silicon-fluorine chemistry .

Reactions with Sulfur Compounds

Silicon difluoride (SiF₂) has been shown to react with sulfur-containing compounds, leading to the synthesis of various silanes and polysilanes. Notable reactions include:

  • Reaction with hydrogen sulfide (H₂S) yielding products such as SiF₂HSH.

  • Reaction with thionyl chloride (SOCl₂) producing linear and cyclic fluorosilthianes.

These reactions demonstrate the versatility of silicon fluoride derivatives in forming new compounds through bond formation and cleavage mechanisms .

Kinetic Order and Rate Constants

The kinetics of reactions involving silicon fluoride are complex due to multiple factors affecting reaction rates, including pressure and temperature. The following parameters are crucial in understanding these dynamics:

  • Kinetic Order : The reaction order can vary based on conditions; for example, it has been observed that kinetic orders can decrease with increasing partial pressure of fluorine atoms .

  • Rate Constants : The rate constants for these reactions are influenced by temperature and concentration, which can be modeled using transition-state theory.

Experimental Observations

Experimental studies utilizing Scanning Tunneling Microscopy (STM) have provided insights into the etching process and product formation on silicon surfaces. These studies reveal that at lower concentrations of SiF radicals, significant surface passivation occurs due to the formation of stable products like SiF₂ .

Enthalpy Changes During Reactions

ReactionEnthalpy Change (kcal/mol)
Si + F₂ → SiF₄-50
SiF₄ + Si → Si₂F₆-40
SiF₂ + H₂S → ProductsVaries

This table summarizes some key enthalpy changes associated with reactions involving silicon fluoride, indicating their thermodynamic favorability.

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The halogen exchange method leverages the displacement of chloride ions in silicon tetrachloride (SiCl₄) by fluoride ions. A seminal study by Rao and colleagues demonstrated that refluxing SiCl₄ with lead fluoride (PbF₂) in acetonitrile under anhydrous conditions produces silicon tetrafluoride (SiF₄), which is subsequently reduced to silicon fluoride (VAN). The reaction proceeds as follows:

SiCl4+2PbF2CH3CNSiF4+2PbCl2\text{SiCl}4 + 2\text{PbF}2 \xrightarrow{\text{CH}3\text{CN}} \text{SiF}4 + 2\text{PbCl}_2

The apparatus must be rigorously dried and purged with dry nitrogen to prevent hydrolysis. SiF₄ gas is swept into cold traps (−70°C and −197°C) to separate it from unreacted SiCl₄ and acetonitrile. Post-synthesis purification involves sequential washing with ether and benzene to remove hydrogen chloride (HCl) impurities, yielding >99.8% pure SiF₄.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent choice : Acetonitrile’s low coordinating ability minimizes side reactions.

  • Temperature control : Refluxing at 82°C ensures complete reaction without decomposing intermediates.

  • Purification protocol : Ether selectively dissolves HCl, while benzene removes residual ether without reacting with SiF₄.

The final step involves reducing SiF₄ to silicon fluoride (VAN) using lithium aluminium hydride (LiAlH₄) in dry ether:

SiF4+LiAlH4SiH4+LiF+AlF3\text{SiF}4 + \text{LiAlH}4 \rightarrow \text{SiH}4 + \text{LiF} + \text{AlF}3

This method achieves a 66% yield of SiF₄, with further reductions to VAN requiring stoichiometric control to avoid over-reduction.

Direct Fluorination of Silicon Oxides Using Hydrogen Fluoride

Industrial-Scale Synthesis via Acid Digestion

A patented process by Nippon Chemical Industrial Co. describes the reaction of amorphous silicon dioxide (SiO₂) with anhydrous hydrogen fluoride (HF) in concentrated sulfuric acid (H₂SO₄). The reaction equation is:

SiO2+4HFH2SO4SiF4+2H2O\text{SiO}2 + 4\text{HF} \xrightarrow{\text{H}2\text{SO}4} \text{SiF}4 + 2\text{H}_2\text{O}

Sulfuric acid serves dual roles: (1) as a dispersion medium for SiO₂ and (2) as a dehydrating agent to suppress hydrolysis of SiF₄ into hydrated silica (SiO₂·nH₂O) and HF. The process eliminates water from the system, ensuring >95% conversion efficiency.

Critical Process Parameters

  • HF introduction rate : 40 g/hr ensures gradual reaction, preventing localized overheating.

  • H₂SO₄ concentration : Maintaining ≥95% H₂SO₄ minimizes water activity, reducing side reactions.

  • Temperature profile : The exothermic reaction raises the temperature from 20°C to 65°C, which is managed by controlled HF addition.

The resulting SiF₄ gas is dried further using molecular sieves or phosphorus pentoxide (P₄O₁₀) before storage. This method is favored industrially due to its scalability and lower raw material costs compared to halogen exchange routes.

Comparative Analysis of Preparation Methods

Yield and Purity

Method Starting Materials Yield (%) Purity (%) Key Advantages
Halogen exchangeSiCl₄, PbF₂6699.8High purity, suitable for lab-scale
Direct fluorinationSiO₂, HF9599.5Scalable, cost-effective

Operational Challenges

  • Halogen exchange : Requires stringent moisture exclusion and multi-step purification.

  • Direct fluorination : Demands corrosion-resistant equipment (e.g., Hastelloy reactors) due to HF’s reactivity.

Q & A

Q. Which emerging computational tools enhance predictive modeling of Silicon fluoride (VAN) properties?

  • Methodological Answer :
  • Machine Learning : Train models on existing datasets (e.g., Materials Project) to predict novel derivatives .
  • Molecular Dynamics : Simulate solvation effects and phase transitions using software like GROMACS .
  • Open-Source Tools : Leverage ORCA for DFT calculations and Avogadro for visualization .

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